

Safety, handling, and disposal of 3,4-Dichloro-2(5H)-furanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-2(5H)-furanone

Cat. No.: B1614942

[Get Quote](#)

An In-depth Technical Guide to the Safety, Handling, and Disposal of **3,4-Dichloro-2(5H)-furanone**

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, use, and disposal of **3,4-Dichloro-2(5H)-furanone** (CAS No. 62674-12-8). It is intended for researchers, chemists, and drug development professionals who may work with this and structurally related compounds. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the molecule's reactivity and the causal logic behind the recommended safety protocols.

A critical point of emphasis is the distinction between **3,4-Dichloro-2(5H)-furanone** and its more widely studied and significantly more hazardous analogue, 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid). Misidentification between these compounds could lead to a severe underestimation of risk.

Compound Identification and Comparative Hazard Analysis

3,4-Dichloro-2(5H)-furanone belongs to a class of halogenated lactones known for their high reactivity.^{[1][2]} The strained, electron-deficient furanone ring, combined with two chlorine atoms, makes it a versatile synthetic intermediate but also a potential biological hazard.

Its hazard profile, as currently classified, is primarily that of an irritant and a skin sensitizer.^[3] However, the addition of a single hydroxyl group at the C5 position, creating mucochloric acid, dramatically increases the documented toxicity, adding classifications for acute toxicity, severe skin corrosion, and suspected mutagenicity.^[4] This underscores a critical principle: minor structural changes in this chemical family can lead to major changes in biological activity.

Table 1: Comparative Identification and GHS Hazard Classification

Feature	3,4-Dichloro-2(5H)-furanone	3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid Analogue)
Structure	$\text{C}_4\text{H}_2\text{Cl}_2\text{O}_2$	$\text{C}_4\text{H}_2\text{Cl}_2\text{O}_3$
CAS Number	62674-12-8 ^[3]	766-40-5 / 87-56-9 ^[4]
Molecular Weight	152.96 g/mol ^[3]	168.96 g/mol
Physical Form	Solid ^[3]	Solid
Melting Point	48-52 °C ^{[3][5]}	125-128 °C
GHS Pictogram	GHS07 (Exclamation Mark) ^[3]	GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS08 (Health Hazard) ^[4]
Signal Word	Warning ^[3]	Danger ^[4]
Hazard Statements	H317: May cause an allergic skin reaction. ^[3] H319: Causes serious eye irritation. ^[3]	H301: Toxic if swallowed. [4]H314: Causes severe skin burns and eye damage. [4]H341: Suspected of causing genetic defects. ^[4]

Expert Insight: The presence of the C5 hydroxyl group in mucochloric acid creates a hemiacetal. This functionality makes the lactone ring more susceptible to opening, which is a likely mechanism for its increased reactivity with biological macromolecules and, consequently, its higher toxicity and mutagenicity. Due to this, and the general reactivity of the dichlorofuranone core, a conservative approach is warranted. It is prudent to handle **3,4-Dichloro-5-hydroxy-2(5H)-furanone** with care, prioritizing safety and proper handling procedures.

Dichloro-2(5H)-furanone with engineering controls and personal protective equipment (PPE) suitable for its more hazardous analogues.

The Chemistry of Reactivity: A Foundation for Safe Handling

The furanone core is an electrophilic Michael acceptor, and the vinyl dichlorides are susceptible to nucleophilic substitution. This high reactivity is the basis for its utility in synthesis but also the root of its potential hazards.[\[1\]](#)[\[2\]](#)

- Nucleophilic Attack: The molecule readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols.[\[1\]](#)[\[2\]](#)[\[6\]](#) This reactivity extends to biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, lysine) in proteins, which is a primary mechanism of toxicity for related compounds.
- Hydrolytic Instability: The lactone ester bond is susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening. This process can be accelerated by heat.
- Thermal Decomposition: While the flash point is relatively high (>110 °C), decomposition at elevated temperatures can release toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[\[5\]](#)

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment must precede any work with this compound. The core principle is the minimization of all potential routes of exposure.[\[7\]](#)

Engineering Controls

- Primary Containment: All handling of solid **3,4-Dichloro-2(5H)-furanone** and its solutions must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[\[8\]](#)[\[9\]](#)
- Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.

- Designated Area: For frequent use, establish a designated area within the lab for handling this compound. This area should be clearly marked, and access should be controlled.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a conservative assessment of the risks, accounting for the hazards of more toxic analogues.

Table 2: Recommended Personal Protective Equipment

Protection Type	Specification	Rationale and Causality
Eye/Face	ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[11]	Protects against eye irritation from dust or splashes. The face shield provides an additional barrier against larger splashes during transfers.
Hand	Nitrile gloves (minimum 8 mil thickness) are required. Consider double-gloving.	Provides a barrier against skin contact. As a potential sensitizer, preventing initial contact is crucial. Thicker gloves or double-gloving increases breakthrough time. Always check the manufacturer's compatibility chart.[9]
Body	Flame-resistant laboratory coat.	Protects skin from incidental contact and contamination.
Respiratory	Not typically required if work is performed within a certified chemical fume hood.	A fume hood provides superior protection by containing the hazard at the source. Respirators should only be used as a secondary measure or for emergency situations.[7]

Standard Operating Procedures for Safe Handling

Adherence to strict protocols is essential for preventing exposure.

Protocol for Weighing and Transfer

- Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.
- Containment: Place an analytical balance inside the fume hood or use a powder-containment enclosure.
- Aliquotting: Use a spatula to carefully transfer the solid from the stock bottle to a tared container. Avoid creating dust. If dust is generated, allow it to settle within the closed hood before proceeding.
- Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol), placing the used wipe directly into the designated halogenated waste container.
- Sealing: Securely cap the stock bottle and the container with the weighed compound before removing them from the fume hood.

Protocol for Solution Preparation

- Setup: Conduct all work in a chemical fume hood. Place the vessel for the solution on a magnetic stir plate.
- Solvent Addition: Add the desired solvent to the vessel containing the weighed **3,4-Dichloro-2(5H)-furanone**.
- Dissolution: Begin stirring. If necessary, gentle warming can be applied with a water bath, but avoid aggressive heating to prevent decomposition.
- Transfer: Use a pipette or cannula for liquid transfers to minimize the risk of spills.

Emergency Protocols

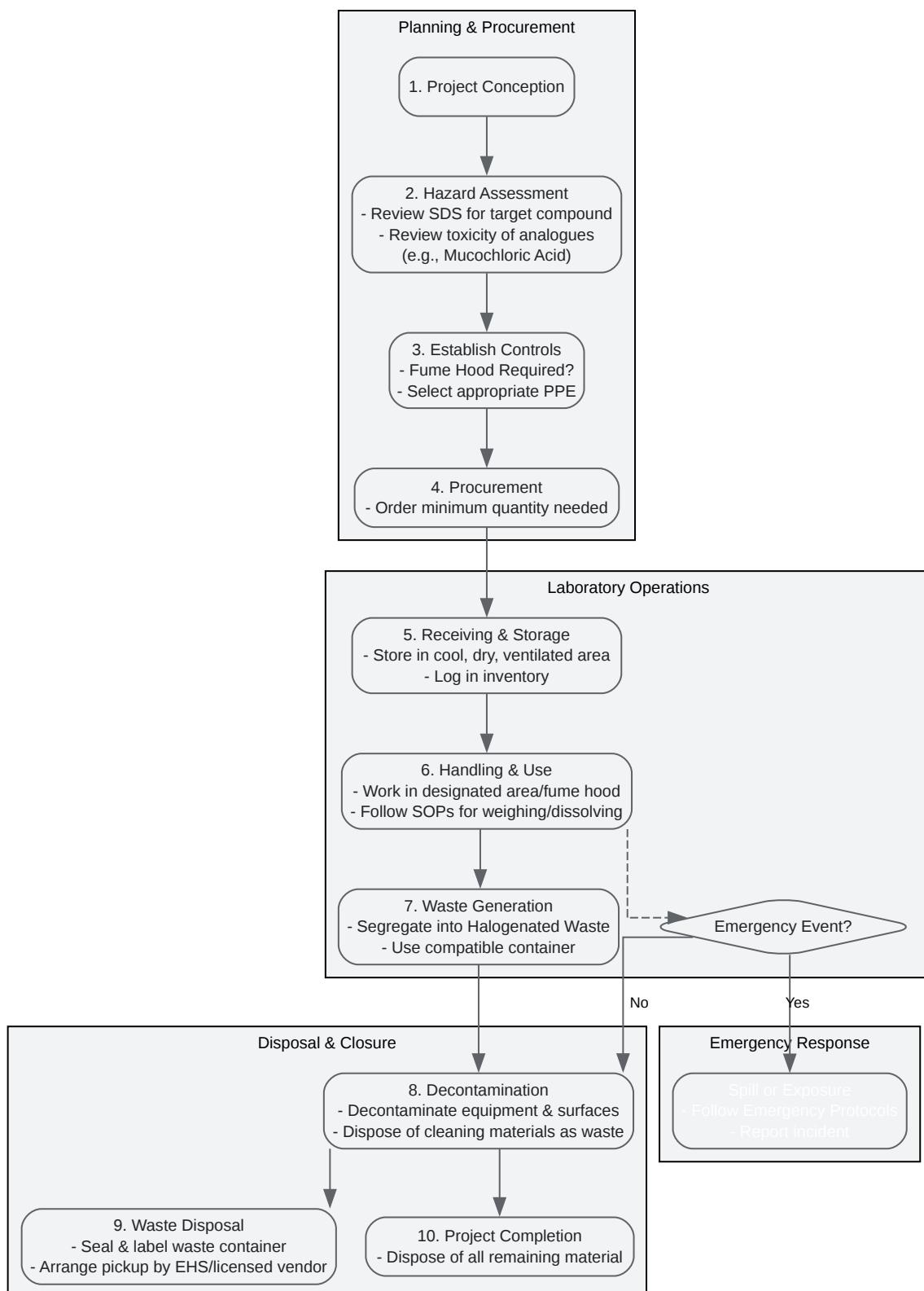
Immediate and correct response to an exposure or spill is critical.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation or a rash develops (indicating sensitization), seek medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
- Spill Response:
 - Evacuate all non-essential personnel from the area.
 - If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
 - For small spills inside a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the substance. Do not use combustible materials like paper towels for the initial absorption of a large spill.
 - Carefully sweep the absorbed material into a labeled container for halogenated waste.
 - Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

Decontamination and Waste Disposal

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds require specific disposal pathways.[10]

Decontamination


- Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residues. The rinsate must be collected as halogenated organic waste. After the solvent rinse, items can be washed with soap and water.
- Work Surfaces: Wipe down all surfaces within the designated area with a solvent-moistened cloth, followed by a soap and water wash, at the end of each procedure. Dispose of cleaning materials as hazardous waste.

Waste Disposal Protocol

- Segregation: All waste containing **3,4-Dichloro-2(5H)-furanone**, including unused material, reaction byproducts, contaminated PPE, and cleaning materials, must be segregated into a dedicated "Halogenated Organic Waste" stream.[9]
- Container: Use a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene) with a secure, vapor-tight lid. Do not use metal cans, as acidic byproducts from the slow degradation of halogenated compounds can corrode the metal.[10]
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "**3,4-Dichloro-2(5H)-furanone**," and any other components of the waste stream.
- Disposal: The sealed container must be disposed of through your institution's licensed hazardous waste management provider. The ultimate disposal method is typically high-temperature incineration with flue gas scrubbing to neutralize the resulting HCl.[4]

Visualization: Lifecycle Management Workflow

The following diagram illustrates the comprehensive lifecycle for managing **3,4-Dichloro-2(5H)-furanone** in a research environment, emphasizing critical safety checkpoints.

[Click to download full resolution via product page](#)

Caption: Lifecycle Management of **3,4-Dichloro-2(5H)-furanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dichloro-2(5H)-furanone 97 62674-12-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Safety, handling, and disposal of 3,4-Dichloro-2(5H)-furanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1614942#safety-handling-and-disposal-of-3-4-dichloro-2-5h-furanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com